Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate typically involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. One common method employs radical fluorination to introduce the fluorine atom into the bicyclo[1.1.1]pentane structure . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar radical fluorination techniques. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification methods could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications, including:
Biology: The compound’s unique structure and properties make it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The rigid bicyclo[1.1.1]pentane framework can enhance the compound’s stability and resistance to metabolic degradation, making it a promising candidate for drug development .
Comparison with Similar Compounds
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate can be compared with other similar compounds, such as:
3-Fluorobicyclo[1.1.1]pentane-1-amine:
Bicyclo[1.1.1]pentane-1-carboxylic acid: A non-fluorinated analog that lacks the unique properties imparted by the fluorine atom.
Fluoro-bicyclo[1.1.1]pentanes: A broader class of compounds with varying functional groups and applications.
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with a fluorine atom and an ethyl ester group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQRBSYYRSORPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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